Ehretiolide
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Overview
Description
Ehretiolide is a naturally occurring compound found in the genus Ehretia, which belongs to the family Boraginaceae. This genus comprises around 150 species distributed mainly in tropical Asia, Africa, Australia, and North America . This compound is known for its bioactive properties, including antimicrobial and antitubercular activities .
Preparation Methods
The preparation of Ehretiolide involves the extraction from the root of Ehretia longiflora. The synthetic routes for this compound are not extensively documented, but it is typically isolated using chromatographic techniques from plant extracts . Industrial production methods for this compound are not well-established due to its natural occurrence and the complexity of its structure.
Chemical Reactions Analysis
Ehretiolide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: this compound can undergo substitution reactions, particularly at the aromatic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
Ehretiolide has several scientific research applications:
Chemistry: this compound is studied for its unique chemical structure and reactivity.
Biology: It exhibits significant antimicrobial activity, making it a subject of interest in biological studies.
Mechanism of Action
The mechanism of action of Ehretiolide involves its interaction with microbial cell components, leading to the inhibition of cell growth. It targets specific pathways in Mycobacterium tuberculosis, disrupting essential processes and leading to cell death .
Comparison with Similar Compounds
Ehretiolide is unique compared to other compounds found in the genus Ehretia due to its specific bioactive properties. Similar compounds include:
Prenylhydroquinone: Another compound from Ehretia longiflora with antitubercular activity.
Cinnamic acid derivatives: These compounds also exhibit antimicrobial properties but differ in their chemical structure and specific activities.
Properties
Molecular Formula |
C30H46O3 |
---|---|
Molecular Weight |
454.7 g/mol |
IUPAC Name |
(1S,4S,5R,13S,17S)-10-hydroxy-4,5,9,9,13,19,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-23-one |
InChI |
InChI=1S/C30H46O3/c1-18-8-14-29-17-16-28(7)27(6)13-9-20-25(3,4)22(31)11-12-26(20,5)21(27)10-15-30(28,33-24(29)32)23(29)19(18)2/h10,15,18-23,31H,8-9,11-14,16-17H2,1-7H3/t18?,19?,20?,21?,22?,23?,26-,27+,28-,29-,30-/m0/s1 |
InChI Key |
UVBLDLGZDSGCSN-OTMOWDRXSA-N |
Isomeric SMILES |
CC1CC[C@]23CC[C@]4([C@@]5(CCC6[C@@](C5C=C[C@@]4(C2C1C)OC3=O)(CCC(C6(C)C)O)C)C)C |
Canonical SMILES |
CC1CCC23CCC4(C5(CCC6C(C(CCC6(C5C=CC4(C2C1C)OC3=O)C)O)(C)C)C)C |
Origin of Product |
United States |
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